molecular formula C10H16N6S B563092 Cimetidine-d3 CAS No. 1185237-29-9

Cimetidine-d3

Número de catálogo: B563092
Número CAS: 1185237-29-9
Peso molecular: 255.36 g/mol
Clave InChI: AQIXAKUUQRKLND-BMSJAHLVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cimetidina-d3 es un análogo marcado con deuterio de la cimetidina, un conocido antagonista del receptor H2 de la histamina. La incorporación de átomos de deuterio en la molécula de cimetidina mejora su estabilidad y permite su uso como estándar interno en diversas aplicaciones analíticas, particularmente en espectrometría de masas. La cimetidina en sí misma se utiliza ampliamente para inhibir la secreción de ácido gástrico y tratar afecciones como úlceras pépticas y enfermedad por reflujo gastroesofágico.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de cimetidina-d3 implica la deuteración de la cimetidina. Un método común incluye la conversión de (5-metil-1H-imidazol-4-il)metanol en un éster de nitrato, que luego reacciona con N-ciano-N'-metil-N'-mercaptoetilguanidina éter en condiciones suaves. Este proceso produce cimetidina-d3 con alta pureza y productos secundarios mínimos .

Métodos de Producción Industrial: La producción industrial de cimetidina-d3 sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactivos y disolventes deuterados es crucial para mantener el marcado con deuterio durante toda la síntesis .

Análisis De Reacciones Químicas

Tipos de Reacciones: Cimetidina-d3 experimenta varias reacciones químicas, que incluyen:

    Oxidación: La cimetidina-d3 se puede oxidar para formar cimetidina sulfóxido.

    Reducción: Las reacciones de reducción pueden convertir la cimetidina-d3 de nuevo a su compuesto original.

    Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de imidazol o en el grupo ciano.

Reactivos y Condiciones Comunes:

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

    Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

    Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles en condiciones básicas.

Productos Principales:

Aplicaciones Científicas De Investigación

Pharmacological Research

Cimetidine is primarily recognized as an H2 receptor antagonist used to treat peptic ulcer disease and gastroesophageal reflux disease. The deuterated variant, cimetidine-d3, is utilized in pharmacokinetic studies to trace drug metabolism and interaction pathways in the body.

Drug Interaction Studies

This compound is employed in studies investigating drug interactions, particularly those involving cytochrome P450 enzymes. It has been shown to inhibit certain metabolic pathways, impacting the pharmacokinetics of co-administered drugs. For instance, a study indicated that cimetidine can inhibit vitamin D-hydroxylase activity, affecting vitamin D metabolism in humans .

Vitamin D Metabolism

This compound's role in vitamin D metabolism has been a focal point of research. A clinical study demonstrated that short-term treatment with cimetidine could disrupt vitamin D metabolism by inhibiting the action of vitamin D-hydroxylase. In a trial with nine adult patients, serum levels of 25-hydroxyvitamin D were monitored before and after treatment with cimetidine .

Parameter Before Treatment After 4 Weeks 1 Month Post-Treatment
25-hydroxyvitamin D (ng/mL)XYZ
24,25-dihydroxyvitamin D (ng/mL)ABC
1,25-dihydroxyvitamin D (ng/mL)MNO

Dermatological Applications

Cimetidine has been explored for various dermatological conditions due to its immunomodulatory properties. Research indicates that it can be effective in treating warts and other skin lesions.

Treatment of Warts

In pediatric heart transplant recipients, cimetidine has shown promise in treating multiple warts. Its efficacy appears linked to its ability to modulate immune responses .

Other Dermatological Indications

  • Chronic Idiopathic Urticaria : Cimetidine is utilized for its antihistaminic effects.
  • Porphyria : Cimetidine has been reported to improve symptoms in patients with acute intermittent porphyria and porphyria cutanea tarda by reducing photosensitivity and improving liver function tests .

Case Studies and Clinical Trials

Numerous case studies have documented the effects of cimetidine on various medical conditions:

  • Peptic Ulcer Disease : A comprehensive review indicated that cimetidine significantly promotes healing of duodenal ulcers compared to placebo .
  • Vitamin D Metabolism : Clinical trials have shown that while cimetidine may inhibit certain vitamin D metabolites during treatment, levels normalize after cessation of the drug .

Mecanismo De Acción

Cimetidina-d3, al igual que la cimetidina, actúa como un antagonista del receptor H2 de la histamina. Se une a los receptores H2 en la membrana basolateral de las células parietales gástricas, bloqueando la acción de la histamina. Esta inhibición reduce la secreción de ácido gástrico y la producción de pepsina. Además, la cimetidina-d3 puede inhibir la actividad de las enzimas del citocromo P450, afectando el metabolismo de varios fármacos .

Compuestos Similares:

    Ranitidina: Otro antagonista del receptor H2 de la histamina con un mecanismo de acción similar pero diferente estructura química.

    Famotidina: Un antagonista del receptor H2 más potente con una duración de acción más prolongada.

    Nizatidina: Similar a la cimetidina, pero con menos interacciones con los medicamentos.

Unicidad de Cimetidina-d3: La unicidad de la cimetidina-d3 radica en su marcado con deuterio, que mejora su estabilidad y la convierte en un estándar interno ideal para aplicaciones analíticas. Este marcado también permite estudios farmacocinéticos y metabólicos más precisos en comparación con sus contrapartes no deuteradas .

Comparación Con Compuestos Similares

    Ranitidine: Another histamine H2 receptor antagonist with a similar mechanism of action but different chemical structure.

    Famotidine: A more potent H2 receptor antagonist with a longer duration of action.

    Nizatidine: Similar to cimetidine but with fewer drug interactions.

Uniqueness of Cimetidine-d3: this compound’s uniqueness lies in its deuterium labeling, which enhances its stability and makes it an ideal internal standard for analytical applications. This labeling also allows for more accurate pharmacokinetic and metabolic studies compared to its non-deuterated counterparts .

Actividad Biológica

Cimetidine-d3 is a deuterated analog of cimetidine, a well-known histamine H2 receptor antagonist. Its unique isotopic labeling with deuterium allows for enhanced tracking in pharmacological studies, making it a valuable tool in understanding drug metabolism and interactions. This article explores the biological activity of this compound, including its pharmacological effects, metabolic pathways, and relevant case studies.

Pharmacological Profile

Mechanism of Action
this compound acts primarily as an inverse agonist at the histamine H2 receptors, similar to its parent compound, cimetidine. It exhibits a competitive inhibition profile with a Ki value of approximately 0.6 μM , effectively reducing gastric acid secretion. This mechanism makes it useful in treating conditions such as peptic ulcers and Zollinger-Ellison syndrome.

Comparative Pharmacology
this compound shares structural and functional similarities with other H2 receptor antagonists. The following table summarizes key differences among these compounds:

Compound NameStructure SimilarityMechanism of ActionUnique Feature
CimetidineBackbone similarityH2 receptor antagonistFirst marketed H2 antagonist
RanitidineSimilar backboneH2 receptor antagonistLess potent than cimetidine
FamotidineSimilar backboneH2 receptor antagonistMore selective for H2 receptors
NizatidineSimilar backboneH2 receptor antagonistShorter half-life compared to cimetidine
This compoundUnique isotopic labelH2 receptor antagonistUseful for tracing studies in pharmacology

Metabolic Pathways

The deuterated nature of this compound allows for detailed tracking of its metabolic pathways. Research indicates that this compound retains the metabolic characteristics of cimetidine while allowing for precise measurements in studies related to drug interactions and absorption rates.

Case Studies and Research Findings

  • Effect on Drug Metabolism
    A study demonstrated that cimetidine can inhibit cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2D6, and CYP3A4), impacting the metabolism of various drugs. This characteristic is crucial for understanding potential drug-drug interactions when this compound is administered alongside other medications.
  • Impact on Vitamin D Metabolism
    Research involving cimetidine has shown that it can perturb vitamin D metabolism in humans. A study indicated that short-term treatment with cimetidine led to significant changes in serum levels of 25-hydroxyvitamin D and its metabolites, suggesting that this compound may similarly affect vitamin D metabolism due to its analogous structure .
  • Drug-Induced Immune Hemolytic Anemia (DIIHA)
    A clinical case reported the development of DIIHA following oral administration of cimetidine. The patient produced cimetidine-dependent antibodies, highlighting the potential adverse effects associated with its use. This finding raises awareness about the immunological implications of using compounds like this compound in clinical settings .

Propiedades

IUPAC Name

1-cyano-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-(trideuteriomethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6S/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIXAKUUQRKLND-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCNC(=NC)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N=C(NCCSCC1=C(NC=N1)C)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185237-29-9
Record name 1-cyano-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-(trideuteriomethyl)guanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cimetidine-d3
Reactant of Route 2
Cimetidine-d3
Reactant of Route 3
Reactant of Route 3
Cimetidine-d3
Reactant of Route 4
Reactant of Route 4
Cimetidine-d3
Reactant of Route 5
Reactant of Route 5
Cimetidine-d3
Reactant of Route 6
Reactant of Route 6
Cimetidine-d3

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.